(2-Methoxy-[1,1'-biphenyl]-3-yl)methanol
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Overview
Description
(2-Methoxy-[1,1’-biphenyl]-3-yl)methanol is an organic compound with the molecular formula C13H12O2 It is a derivative of biphenyl, where a methoxy group is attached to one phenyl ring and a hydroxymethyl group is attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-[1,1’-biphenyl]-3-yl)methanol typically involves the following steps:
Grignard Reaction: The preparation begins with the formation of a Grignard reagent from 2-bromoanisole and magnesium in dry ether. This Grignard reagent is then reacted with benzaldehyde to form the corresponding alcohol.
Reduction: The intermediate product is then reduced using a suitable reducing agent such as lithium aluminum hydride to yield (2-Methoxy-[1,1’-biphenyl]-3-yl)methanol.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: (2-Methoxy-[1,1’-biphenyl]-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The methoxy group can be reduced to a hydroxyl group using strong reducing agents like borane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Borane in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: (2-Methoxy-[1,1’-biphenyl]-3-yl)carboxylic acid.
Reduction: (2-Hydroxy-[1,1’-biphenyl]-3-yl)methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Methoxy-[1,1’-biphenyl]-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of (2-Methoxy-[1,1’-biphenyl]-3-yl)methanol depends on its specific application. In biological systems, it may interact with cellular targets through hydrogen bonding and hydrophobic interactions. The methoxy and hydroxymethyl groups can participate in various biochemical pathways, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
2-Methoxybiphenyl: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
2-Hydroxybiphenyl: Lacks the methoxy group, which affects its solubility and reactivity.
Biphenyl-2-ylmethanol: Similar structure but without the methoxy group, leading to different chemical properties.
Uniqueness: (2-Methoxy-[1,1’-biphenyl]-3-yl)methanol is unique due to the presence of both methoxy and hydroxymethyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
81948-57-4 |
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Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
(2-methoxy-3-phenylphenyl)methanol |
InChI |
InChI=1S/C14H14O2/c1-16-14-12(10-15)8-5-9-13(14)11-6-3-2-4-7-11/h2-9,15H,10H2,1H3 |
InChI Key |
XHWWAHIOVHNULY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1C2=CC=CC=C2)CO |
Origin of Product |
United States |
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